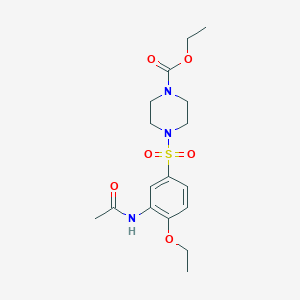
ethyl 4-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate, also known as EAEPC, is a chemical compound with potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been synthesized for its potential use as a selective inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Wirkmechanismus
The mechanism of action of ethyl 4-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate involves the inhibition of carbonic anhydrase IX, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase IX is overexpressed in many types of cancer cells and plays a critical role in regulating the pH of tumor microenvironments. By inhibiting carbonic anhydrase IX, this compound can disrupt the pH balance of tumor cells and potentially inhibit their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX in vitro, with an IC50 value in the low micromolar range. It has also been found to exhibit good selectivity for carbonic anhydrase IX over other isoforms of carbonic anhydrase. In addition, this compound has been shown to be relatively stable under physiological conditions, making it a promising lead compound for the development of new anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 4-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate is its potent inhibitory activity against carbonic anhydrase IX, which makes it a promising lead compound for the development of new anticancer agents. Another advantage is its good selectivity for carbonic anhydrase IX over other isoforms of carbonic anhydrase. However, a limitation of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of ethyl 4-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate and related compounds. One direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and selectivity. Another direction is the evaluation of the compound's efficacy in animal models of cancer, with the ultimate goal of developing new anticancer agents that can be used in human clinical trials. Finally, the potential use of this compound in combination with other anticancer agents or immunotherapies should also be explored, as this may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of ethyl 4-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate involves the reaction of 4-(3-acetamido-4-ethoxyphenylsulfonyl)piperazine-1-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature for several hours. The resulting product is a white crystalline solid that can be purified by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperazine-1-carboxylate has been studied for its potential use as a selective inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. Carbonic anhydrase IX plays a critical role in regulating the pH of tumor microenvironments and is therefore a promising target for the development of anticancer drugs. This compound has been found to exhibit potent inhibitory activity against carbonic anhydrase IX in vitro, making it a promising lead compound for the development of new anticancer agents.
Eigenschaften
IUPAC Name |
ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-4-25-16-7-6-14(12-15(16)18-13(3)21)27(23,24)20-10-8-19(9-11-20)17(22)26-5-2/h6-7,12H,4-5,8-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZONZAHTVVKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7719508.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7719515.png)


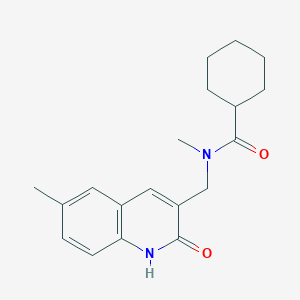
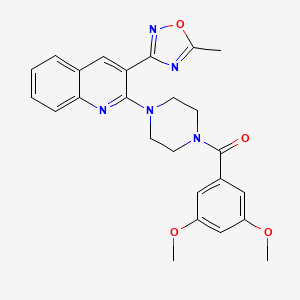


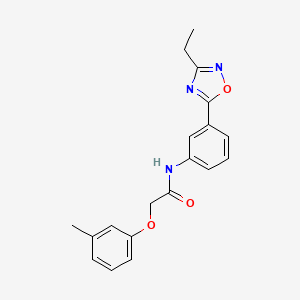
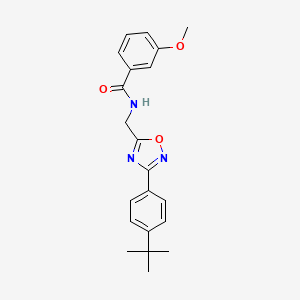

![5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7719600.png)